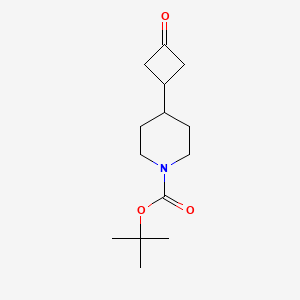

Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is a piperidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 3-oxocyclobutyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of small-molecule therapeutics targeting enzymes or receptors.

Properties

IUPAC Name |

tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)11-8-12(16)9-11/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCYENMCYBPOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination

Conditions :

-

Substrate : tert-Butyl 4-oxopiperidine-1-carboxylate

-

Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS)

Step 2: Ketone Formation via Oxidation

Conditions :

-

Substrate : tert-Butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate

-

Oxidizing Agent : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Solvent : DCM at room temperature

Yield : 80–90% after purification.

Advantages : Selective oxidation without Boc deprotection.

Challenges : Multi-step synthesis increases complexity.

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Acylation | 99% | Low | Low | High |

| Suzuki Coupling | 85% | Moderate | High | Moderate |

| Bromination-Oxidation | 70% | High | Moderate | Low |

| Photochemical Cyclization | 55% | Very High | High | Low |

Key Findings :

-

Nucleophilic acylation offers the highest yield and scalability but requires cryogenic conditions.

-

Suzuki coupling balances yield and functional group compatibility but depends on palladium catalysts.

-

Bromination-oxidation is reliable but involves hazardous brominating agents.

Optimization Strategies

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperidine or cyclobutyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate has a complex structure that includes a piperidine ring and a cyclobutane moiety. Its molecular formula is , with a molecular weight of approximately 235.29 g/mol. The compound's structure is crucial for its biological activity, as it allows for interaction with various biological targets.

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes associated with disease processes. For instance, research indicates that derivatives of this compound can act as inhibitors of β-lactamase, an enzyme that provides resistance to β-lactam antibiotics. This property suggests its utility in combination therapies to enhance the efficacy of existing antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. A notable study reported an IC50 value in the low micromolar range, indicating effective cytotoxicity against tumor cells .

Immunomodulatory Effects

The compound has shown promise in modulating immune responses, particularly through the inhibition of the PD-1/PD-L1 pathway. This mechanism is critical in cancer immunotherapy, as it can enhance T-cell responses against tumors. Experimental data suggest that this compound can restore immune function in splenocytes exposed to PD-L1, making it a candidate for further investigation in immunotherapeutic applications.

Case Study 1: Inhibition of β-lactamase

A key study focused on the synthesis and evaluation of this compound as a β-lactamase inhibitor. The results indicated that the compound effectively inhibited enzyme activity in vitro, providing a basis for its application alongside β-lactam antibiotics to combat resistant bacterial strains .

Case Study 2: Cancer Cell Cytotoxicity

In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with this compound resulted in significant reductions in cell viability, correlating with increased apoptosis markers such as caspase activation .

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits β-lactamase |

| Immunomodulation | Enhances T-cell response |

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various biochemical and biophysical techniques to elucidate these mechanisms .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The structural analogs of tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate differ primarily in the substituent at the 4-position of the piperidine ring. Key examples include:

Key Insight : The 3-oxocyclobutyl group in the target compound provides a unique balance of steric bulk and electrophilicity compared to aromatic or heterocyclic substituents in analogs. This may influence metabolic stability and binding kinetics in biological systems.

Physicochemical Properties

| Property | This compound | tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | tert-Butyl 4-(4-bromo-pyrazolyl)piperidine-1-carboxylate |

|---|---|---|---|

| Molecular Formula | C₁₄H₂₃NO₃ | C₁₉H₂₅NO₃ | C₁₃H₂₀BrN₃O₂ |

| Molecular Weight | 253.34 g/mol | 315.41 g/mol | 346.22 g/mol |

| Polarity | Moderate (due to ketone and carbamate) | High (aromatic ketone) | Low (bromine reduces polarity) |

| Stability | Stable under inert conditions; sensitive to strong acids | Stable to hydrolysis; prone to oxidation | Light-sensitive; degrades under acidic conditions |

Note: The 3-oxocyclobutyl group imparts moderate polarity, enhancing solubility in aprotic solvents compared to brominated analogs .

Biological Activity

Tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- CAS Number : 10657745

The compound features a piperidine ring substituted with a tert-butyl group and a cyclobutyl ketone moiety, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance yield and purity. A notable approach involves the reaction of tert-butyl piperidine derivatives with cyclobutyl ketones under controlled conditions, utilizing catalysts to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit agonistic effects on GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antidiabetic Activity : Initial findings suggest potential efficacy in regulating blood glucose levels by activating GPR119 pathways.

- Neuroprotective Effects : Some studies have indicated neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

- GPR119 Agonism : A study demonstrated that derivatives of this compound showed strong binding affinity to GPR119 in human embryonic kidney (HEK)293 cells. The analogs exhibited similar or improved EC50 values compared to previously reported compounds, indicating their potential as therapeutic agents for type 2 diabetes mellitus (T2DM) management .

- In Vitro Assessments : In vitro tests revealed that certain derivatives could activate GLP-1 signaling pathways, enhancing insulin secretion and improving glucose tolerance in murine models .

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis Methodology

Q: What are the established synthetic routes for tert-butyl 4-(3-oxocyclobutyl)piperidine-1-carboxylate, and what parameters critically influence yield optimization? A: The synthesis typically involves multi-step protocols:

- Step 1: Cyclobutane ring formation via cyclization of epoxy ketones using triphenylphosphine (PPh₃) or Dess-Martin periodinane (DMP) under controlled temperatures (0–20°C) .

- Step 2: Introduction of the piperidine-carboxylate moiety via nucleophilic substitution, often employing tert-butyl carbamate in the presence of a base (e.g., triethylamine) .

- Purification: Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) achieves >95% purity .

Critical Parameters: - Temperature control during cyclization to avoid side reactions (e.g., epoxide ring-opening).

- Stoichiometric ratios of carbamate reagents to prevent over- or under-functionalization.

- Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates .

Structural Characterization

Q: Which spectroscopic and computational methods are most reliable for confirming the structural integrity of this compound? A:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching frequencies at ~1680 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-O of carbamate) .

- Computational Validation: PubChem-generated InChIKey (e.g., SLNNQRYXMIVPLO-UHFFFAOYSA-N) cross-referenced with experimental data ensures accuracy .

Advanced Reactivity

Q: How does the 3-oxocyclobutyl group modulate reactivity in nucleophilic or electrophilic substitution reactions? A: The 3-oxocyclobutyl group acts as an electron-withdrawing moiety:

- Nucleophilic Substitution: Enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or hydrazines under mild conditions (e.g., 20°C, THF) .

- Electrophilic Aromatic Substitution: Deactivates the piperidine ring, directing substituents to meta positions. Computational modeling (DFT) predicts regioselectivity .

- Cycloaddition: Strain in the cyclobutane ring promotes [2+2] or [4+2] reactions with dienes under UV light .

Safety and Handling

Q: What are the critical safety protocols for handling this compound in laboratory settings? A:

- Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) with potential skin/eye irritation .

- Storage: Dry, inert atmosphere (argon) at –20°C to prevent hydrolysis of the carbamate group .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and acids/bases to prevent decomposition into toxic fumes (e.g., NOₓ, SOₓ) .

- PPE: Nitrile gloves, safety goggles, and fume hood use are mandatory .

Data Contradictions

Q: How should researchers reconcile discrepancies in reported stability or toxicity data for this compound? A:

- Stability: Conflicting reports may arise from solvent impurities (e.g., trace water) or storage conditions. Accelerated stability studies (40°C/75% RH for 6 months) under controlled HPLC monitoring are recommended .

- Toxicity: Discrepancies in acute toxicity (e.g., LD₅₀ values) often stem from batch-specific impurities. LC-MS purity analysis (>98%) and Ames testing for mutagenicity are critical .

- Ecotoxicity: Lack of bioaccumulation data (log P ~2.5 predicted) necessitates freshwater algae (Chlorella vulgaris) assays to assess environmental risk .

Experimental Design Challenges

Q: What strategies mitigate challenges in isolating enantiomerically pure forms of this compound? A:

- Chiral Resolution: Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) improves enantiomeric excess (ee >99%) .

- Chromatography: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation .

- Crystallization: Diastereomeric salt formation with L-tartaric acid in ethanol/water enhances yield of single enantiomers .

Advanced Applications

Q: How can this compound serve as a precursor in drug discovery, particularly for CNS-targeted therapies? A:

- Pharmacophore Design: The piperidine-carbamate scaffold mimics blood-brain barrier (BBB)-penetrant motifs. In silico docking (AutoDock Vina) predicts affinity for dopamine D₂ receptors .

- Prodrug Synthesis: Hydrolysis of the tert-butyl group under acidic conditions (e.g., HCl/dioxane) yields free amines for conjugation with targeting moieties .

- Biological Testing: In vitro cytotoxicity (MTT assay on SH-SY5Y cells) and in vivo pharmacokinetics (rat models) validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.